molecular formula C12H13N3 B1614124 N,N-Dimethyl-[3,3'-bipyridin]-6-amine CAS No. 882864-93-9

N,N-Dimethyl-[3,3'-bipyridin]-6-amine

Cat. No. B1614124
M. Wt: 199.25 g/mol
InChI Key: LZYWREHTGVWRMV-UHFFFAOYSA-N
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Description

N,N-Dimethylaniline is an organic chemical compound, a substituted derivative of aniline. It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group. This oily liquid is colorless when pure, but commercial samples are often yellow .


Synthesis Analysis

One method for the synthesis of N,N-dimethylaniline involves the sequential coupling of the hydrogen production from methanol, hydrogenation of nitrobenzene to produce aniline, and N-methylation of aniline over a pretreated Raney-Ni® catalyst .


Molecular Structure Analysis

The molecular structure of N,N-Dimethylaniline consists of a dimethylamino group attached to a phenyl group .


Chemical Reactions Analysis

N,N-dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles .


Physical And Chemical Properties Analysis

N,N-Dimethylaniline is a colorless liquid when pure, with an amine-like odor. It has a density of 0.956 g/mL and a boiling point of 194 °C .

Scientific Research Applications

Synthesis and Ligand Applications

  • Synthesis of Functionalized Bipyridines : An efficient synthesis method for 4-carbomethoxy-6,6′-dimethyl-2,2′-bipyridine, suitable for conjugation to biological material and construction of complex architectures like bifunctional lanthanide chelators and luminophoric biolabels, was described by Havas et al. (2009) in their study (Havas, Leygue, Danel, Mestre, Galaup, & Picard, 2009).

  • Photophysical Properties in Metal Complexes : Sakai et al. (2006) reported on a tris(2,2'-bipyridine)ruthenium(II) derivative with enhanced MLCT luminescence upon platination, relevant in visible-light-induced DNA scission (Sakai, Ozawa, Yamada, Tsubomura, Hara, Higuchi, & Haga, 2006).

  • Microwave-Assisted Amination : Samadi et al. (2011) developed a microwave-assisted synthesis of 2-(N,N-dimethyl)amine- and 2-aminopyridine derivatives, highlighting an efficient and quick method without transition-metal catalysts (Samadi, Silva, Chioua, Carreiras, & Marco-Contelles, 2011).

Catalysis

  • Catalysis in Polymer Synthesis : Kim et al. (2018) explored aromatic amine ligands with copper(I) chloride for polymerizing 2,6-dimethylphenol, finding the 4-aminopyridine/Cu(I) system to be highly efficient (Kim, Shin, Kim, Kim, & Kim, 2018).

  • Catalytic Activity in Transfer Hydrogenation : The study by Gichumbi, Omondi, and Friedrich (2016) showcased osmium(II) complexes with bidentate N,N-chelating ligands as effective catalysts for the transfer hydrogenation of ketones (Gichumbi, Omondi, & Friedrich, 2016).

Safety And Hazards

N,N-Dimethylaniline is considered hazardous. It is combustible and toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing cancer .

Future Directions

Research is ongoing into the roles and functions of similar compounds, such as N,N-Dimethyltryptamine (DMT). This includes studies into its biosynthesis and metabolism in the brain and peripheral tissues, and its possible physiological and therapeutic roles .

properties

IUPAC Name

N,N-dimethyl-5-pyridin-3-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-15(2)12-6-5-11(9-14-12)10-4-3-7-13-8-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYWREHTGVWRMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00639930
Record name N,N-Dimethyl[3,3'-bipyridin]-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-[3,3'-bipyridin]-6-amine

CAS RN

882864-93-9
Record name N,N-Dimethyl[3,3'-bipyridin]-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-DIMETHYLAMINO-3,3'BIPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Wang, X Cui, J Li, Y Wu, Z Zhu, Y Wu - 2012 - Wiley Online Library
The tricyclohexylphosphane adduct of cyclopalladated ferrocenylimine I exhibited high catalytic activity in the one‐pot borylation/Suzuki–Miyaura coupling (BSC) reaction with low …

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